2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide
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Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide typically involves multiple steps, starting from readily available precursors
Formation of Quinazoline Core: The quinazoline core can be synthesized by the reaction of 2-chloro-6,7-dimethoxyquinazoline with appropriate amines under reflux conditions.
Introduction of Benzimidazole Moiety: The benzimidazole moiety can be introduced by reacting the quinazoline intermediate with 2-(2-methylpropyl)-1H-benzimidazole under basic conditions.
Formation of Acetamide Group: The final step involves the acylation of the benzimidazole-quinazoline intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or halides; typically carried out in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline and benzimidazole derivatives .
Scientific Research Applications
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: A related compound with similar structural features but different biological activities.
2-Chloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with distinct chemical properties and applications.
Uniqueness
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide is unique due to its combination of the quinazoline and benzimidazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C23H25N5O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-13(2)7-21-26-16-6-5-14(8-18(16)27-21)25-22(29)11-28-12-24-17-10-20(32-4)19(31-3)9-15(17)23(28)30/h5-6,8-10,12-13H,7,11H2,1-4H3,(H,25,29)(H,26,27) |
InChI Key |
YXARYBDBQBCSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC |
Origin of Product |
United States |
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